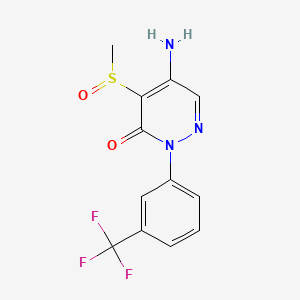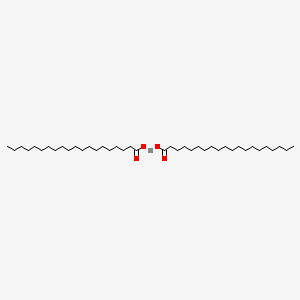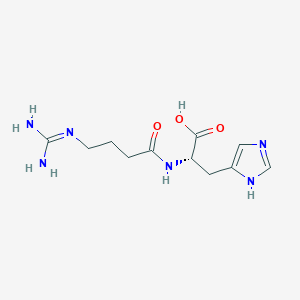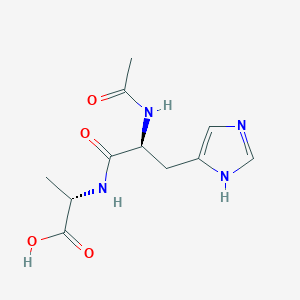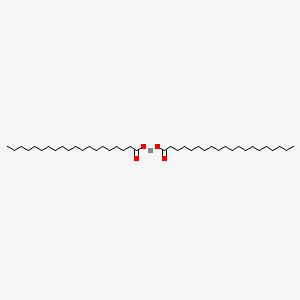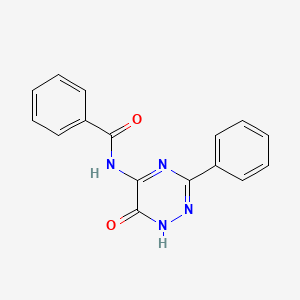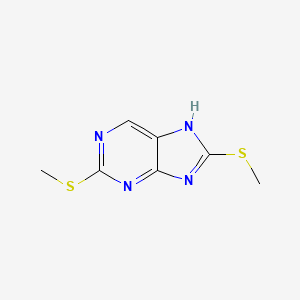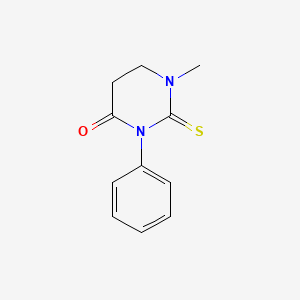
4(1H)-Pyrimidinone, tetrahydro-1-methyl-3-phenyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might include the reaction of a β-keto ester with thiourea and an aldehyde in the presence of a base. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding tetrahydropyrimidines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved could include inhibition of enzyme activity, interaction with DNA, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-Thioxo-4-thiazolidinone: Another thioxo-containing heterocycle with potential biological activities.
Pyrimidin-4(1H)-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-Methyl-3-phenyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thioxo group and the phenyl ring can impart distinct properties compared to other similar compounds.
特性
CAS番号 |
59669-78-2 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC名 |
1-methyl-3-phenyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-12-8-7-10(14)13(11(12)15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
GNVUTPLAOCQOML-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=O)N(C1=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


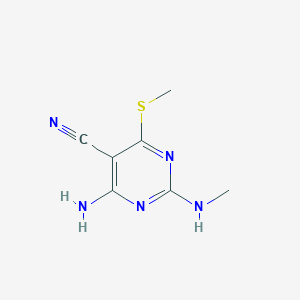
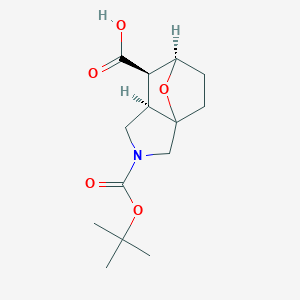
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
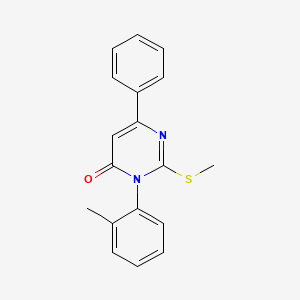
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

